molecular formula C10H12B2N2O4 B595173 1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid CAS No. 1256355-17-5

1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid

Cat. No.: B595173
CAS No.: 1256355-17-5
M. Wt: 245.836
InChI Key: ABNQSLSZKRNDNJ-UHFFFAOYSA-N
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Description

1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid is a compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis. This compound features a pyrazole ring substituted with boronic acid groups, making it a valuable reagent in various chemical reactions, particularly in the field of cross-coupling reactions such as the Suzuki–Miyaura coupling .

Preparation Methods

Chemical Reactions Analysis

1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO)

Scientific Research Applications

1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(1-Borono-1-phenylmethyl)pyrazole-4-boronic acid can be compared with other boronic acid derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile reagent in various chemical transformations.

Properties

IUPAC Name

[1-[borono(phenyl)methyl]pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12B2N2O4/c15-11(16)9-6-13-14(7-9)10(12(17)18)8-4-2-1-3-5-8/h1-7,10,15-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNQSLSZKRNDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C(B(O)O)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12B2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50681727
Record name {1-[Borono(phenyl)methyl]-1H-pyrazol-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-17-5
Record name Boronic acid, B-[1-(boronophenylmethyl)-1H-pyrazol-4-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {1-[Borono(phenyl)methyl]-1H-pyrazol-4-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50681727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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